2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

Purity Specification Procurement Quality Control

2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride (CAS 1193389-09-1) is a heterocyclic compound belonging to the triazolopyridin-3-one class, with a molecular formula of C8H11ClN4O and a molecular weight of 214.65 g/mol. It is a versatile building block used in organic synthesis for the preparation of compounds with diverse therapeutic properties.

Molecular Formula C8H11ClN4O
Molecular Weight 214.65 g/mol
CAS No. 1193389-09-1
Cat. No. B1371990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
CAS1193389-09-1
Molecular FormulaC8H11ClN4O
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC2=NN(C(=O)N2C=C1)CCN.Cl
InChIInChI=1S/C8H10N4O.ClH/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12;/h1-3,5H,4,6,9H2;1H
InChIKeyFOFMURBNHUJIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Hydrochloride (CAS 1193389-09-1): Baseline Characterization for Informed Procurement


2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride (CAS 1193389-09-1) is a heterocyclic compound belonging to the triazolopyridin-3-one class, with a molecular formula of C8H11ClN4O and a molecular weight of 214.65 g/mol . It is a versatile building block used in organic synthesis for the preparation of compounds with diverse therapeutic properties . The [1,2,4]triazolo[4,3-a]pyridine scaffold is known for its broad potential in pharmaceutical and agrochemical applications [1].

Product Type
Heterocyclic building block with primary amine handle
Salt Form
Hydrochloride salt for reported solubility and storage stability
Workflow Fit
Supports amide coupling, bioconjugation, and library synthesis

Why Generic Substitution of 2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Hydrochloride (CAS 1193389-09-1) is Not Advisable


Although the [1,2,4]triazolo[4,3-a]pyridin-3-one core is shared among numerous research compounds, substitution at the N-2 and other positions profoundly impacts physicochemical and biological properties [1]. The specific 2-aminoethyl group in the target compound introduces a primary amine functionality that is critical for downstream derivatization, such as amide bond formation or bioconjugation. The commercially available hydrochloride salt form provides enhanced stability and solubility over the free base (CAS 1019108-76-9), ensuring consistent performance in synthesis. Even seemingly minor structural changes in this scaffold can lead to significant differences in target selectivity, as demonstrated by the sharp drop in GSK-3β inhibitory activity when the N-2 substitution is altered [2]. These factors underscore the risk of uncontrolled variation when substituting with a generic analog.

N-2 Substituent
The 2-aminoethyl primary amine is critical for derivatization; analogs without this handle may not support the same conjugation workflows.
Salt Form
Free base (CAS 1019108-76-9) may exhibit different solubility and stability profiles; direct substitution may require reformulation validation.
Scaffold Isomer
[1,2,4]Triazolo[1,5-a]pyridine isomers can show higher lipophilicity; CNS penetration context may not transfer across isomer series.

Quantitative Evidence Guide: Differentiating 2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Hydrochloride (CAS 1193389-09-1) from Closest Analogs


Purity Differentiation: Certified 98% vs. Standard 95% Grade

The hydrochloride salt of 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is available at a certified purity of 98% (NLT) from specialized chemical suppliers, providing a higher quality grade compared to the standard 95% purity commonly offered . This higher specification ensures greater consistency and reliability for sensitive research applications where impurities could confound results or necessitate additional purification steps.

Purity Specification
Supplier data
≥98% (NLT) certified vs. 95% standard grade
+3 percentage point purity difference
Supports reproducible assay development and derivatization workflows.
Data to verify with supplier COA.
Purity Specification Procurement Quality Control

Salt Form Advantage: Enhanced Stability and Solubility Over the Free Base

The targeted hydrochloride salt (CAS 1193389-09-1) offers a critical practical advantage over its free base counterpart (2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, CAS 1019108-76-9). The free base is described as having a molecular weight of 178.19 g/mol, while the hydrochloride salt has a molecular weight of 214.65 g/mol . Salt formation generally improves aqueous solubility and solid-state stability, which is essential for reliable long-term storage and consistent solution-phase chemistry.

Salt Form Identity
Class-level inference
Hydrochloride salt vs. free base (CAS 1019108-76-9)
MW difference: +36.46 g/mol
May support formulation-context solubility and solid-state stability review.
Class-level salt formation inference; direct lot-specific confirmation recommended.
Salt Form Solubility Stability

Functional Group Advantage: Primary Amine Handle for Bioconjugation vs. Unsubstituted Core

The 2-aminoethyl substituent provides a primary amine group (pKa ~9-10) that is absent in the unsubstituted parent scaffold, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7). This amine group enables a wide range of specific chemical reactions—such as amide coupling, reductive amination, and urea formation—that are impossible with the core scaffold alone . The [1,2,4]triazolo[4,3-a]pyridine core itself has demonstrated broad biological relevance, with derivatives showing sub-micromolar potency against IDO1 and potent antifungal activity [1].

Functional Group Reactivity
Class-level inference
Primary amine present vs. parent scaffold (CAS 6969-71-7), no amine handle
Enables amide coupling, reductive amination, and urea formation for library synthesis.
Qualitative structural comparison; reactivity may require condition optimization.
Bioconjugation Derivatization Chemical Probe

Differentiated Drug-likeness: Physicochemical Profile of the Scaffold for CNS Drug Discovery

The core [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold possesses computed physicochemical properties that align with drug-likeness, including a LogP of 0.113 and a predicted pKa of 7.86±0.20 [1]. Derivatives of this scaffold have demonstrated moderate brain penetration [2], a property that is not consistently observed across all triazolopyridine isomers. By contrast, alternative scaffolds like the 1,2,4-triazolo[1,5-a]pyridine series often exhibit higher lipophilicity, which can limit CNS drug development.

Physicochemical Profile
Class-level inference
Predicted LogP 0.113, pKa 7.86 (parent scaffold)
Supports CNS penetration assay context and aqueous solubility screening.
Predicted values from ChemicalBook; experimental confirmation advised.
Physicochemical Property Drug-likeness CNS Penetration

Broad-Spectrum Biological Activity Baseline: Class-Level Potency Supporting Suitability as a Privileged Scaffold

The [1,2,4]triazolo[4,3-a]pyridine scaffold underpins compounds with potent, quantifiable activity across multiple therapeutic areas. Key findings include: GSK-3β inhibition (IC50 = 111 nM) [1], tubulin polymerization inhibition (IC50 = 12 nM against HeLa cells) [2], broad-spectrum antiproliferative activity (IC50 = 5.98–12.58 μM against multiple cancer cell lines) [3], and insecticidal activity superior to commercial chlorpyrifos (IC50 = 58.3 μg/mL vs. 103.77 μg/mL) [4]. These data collectively establish the scaffold as a validated starting point for diverse drug and agrochemical discovery programs.

Scaffold Biological Activity
Class-level inference
Reported derivative IC50 values: 12 nM (tubulin), 111 nM (GSK-3β)
Includes insecticidal context: 58.3 μg/mL vs. chlorpyrifos 103.77 μg/mL
Supports kinase inhibitor and antiproliferative screening context.
Class-level data from scaffold derivatives; not measured on this specific compound.
Anticancer Antifungal Kinase Inhibition

Procurement Gate: Availability in Research-Grade Quantities with Full Quality Assurance

The target compound is stocked and shipped by established suppliers (e.g., AKSci, Leyan) with documented quality assurance, including SDS and Certificate of Analysis (COA) documentation . Suppliers offer batch-backed quality assurance and ship from established logistics hubs. In contrast, the free base form (CAS 1019108-76-9) is less widely stocked, and other N-2 substituted analogs are often available only through custom synthesis, leading to longer lead times and higher costs .

Procurement & QA
Supplier data
Multi-supplier availability with SDS and COA documentation
Supports batch-backed procurement and supply chain continuity.
Availability may vary; confirm with supplier at time of order.
Supply Chain Quality Assurance Batch Consistency

Optimal Research and Industrial Application Scenarios for 2-(2-Aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Hydrochloride (CAS 1193389-09-1)


Kinase Inhibitor Lead Generation for CNS Disorders

The compound serves as a versatile core for generating kinase-focused libraries. The demonstrated GSK-3β inhibitory activity (IC50 = 111 nM) and moderate brain penetration of structurally related [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives [1] support its use in medicinal chemistry campaigns targeting neurodegenerative diseases. The primary amine handle allows for rapid derivatization, enabling efficient exploration of structure-activity relationships at the N-2 position.

Agrochemical Discovery: Insecticide Development

Derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold have exhibited insecticidal activity exceeding that of the commercial standard chlorpyrifos (IC50 = 58.3 μg/mL vs. 103.77 μg/mL against Helicoverpa armigera) [2]. The 2-aminoethyl variant provides a functional group for further optimization of potency and selectivity against agricultural pests, making it a valuable starting material for agrochemical R&D programs.

Chemical Probe Synthesis for Target Validation

The combination of a biologically validated scaffold with a primary amine conjugation handle makes this compound ideal for synthesizing chemical probes, including affinity chromatography ligands and fluorescent probes. The high certified purity (98%) ensures that derived probes have minimal background noise from impurities, a critical factor in target identification and validation studies.

Oncology Drug Discovery: Tubulin Polymerization Inhibitors

The [1,2,4]triazolo[4,3-a]pyridine core has yielded potent tubulin polymerization inhibitors with IC50 values as low as 12 nM against HeLa cells and high selectivity over normal human embryonic kidney cells (IC50 > 100 μM) [3]. The 2-aminoethyl substituent offers a vector for appending targeting moieties or solubility-enhancing groups, which is valuable for developing next-generation antimitotic agents with improved therapeutic windows.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (CNS)
Primary amine derivatization handle
GSK-3β pathway-response context and brain-penetration assay review
Agrochemical discovery (insecticide)
Triazolopyridine scaffold activity context
Insecticidal screening endpoint review against pest models
Chemical probe synthesis
Certified purity ≥98% and amine conjugation handle
Probe integrity and target-engagement assay context
Oncology cell-model studies (tubulin)
Scaffold-reported antiproliferative context
Tubulin polymerization endpoint review and cell-viability assays
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